



An In-depth Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No.: B1342488

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Piperidin-3-yl)benzo[d]thiazole**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel drug candidates. The guide includes a detailed, representative synthetic protocol, quantitative data on the biological activity of related compounds, and visualizations of a potential synthesis workflow and a relevant biological signaling pathway.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities. The fusion of a benzene ring with a thiazole ring confers a unique chemical architecture that allows for a wide range of substitutions, leading to compounds with varied biological profiles. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] [3] The incorporation of a piperidine moiety, a common scaffold in many approved drugs, can further enhance the pharmacological properties of the benzothiazole core by improving solubility, bioavailability, and target engagement. This guide focuses specifically on the 3-substituted piperidinyl derivative of benzothiazole, a promising scaffold for further drug development.



Chemical Identity and Properties

The nomenclature and key physicochemical properties of **2-(Piperidin-3-yl)benzo[d]thiazole** are summarized below.

IUPAC Name: 2-(Piperidin-3-yl)-1,3-benzothiazole[4]

This nomenclature is based on the IUPAC name for its hydrochloride salt, which is identified as 2-piperidin-3-yl-1,3-benzothiazole;hydrochloride.[4]

Table 1: Physicochemical Properties of **2-(Piperidin-3-yl)benzo[d]thiazole** Hydrochloride

Property	Value	Reference
Molecular Formula	C12H15CIN2S	[4]
Molecular Weight	254.78 g/mol	[4][5]
Canonical SMILES	C1CC(CNC1)C2=NC3=CC=C C=C3S2.Cl	[4]
InChIKey	MUTMKQFNAWJANU- UHFFFAOYSA-N	[4]
Parent Compound CID	2998624	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Piperidin-3-yl)benzo[d]thiazole** is not readily available in the cited literature, a general and representative synthetic route can be extrapolated from the synthesis of analogous benzothiazole derivatives. A common method involves the condensation reaction between a 2-aminothiophenol derivative and a suitable carboxylic acid or its derivative.

Representative Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol is a generalized procedure based on common synthetic methodologies for similar compounds.



Materials:

- 2-Aminothiophenol
- Piperidine-3-carboxylic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Anhydrous solvent (e.g., toluene, xylene)
- Sodium bicarbonate (NaHCO₃) solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

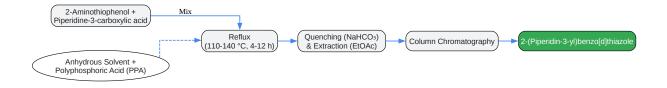
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-aminothiophenol and piperidine-3-carboxylic acid in a minimal amount of a high-boiling point anhydrous solvent like toluene or xylene.
- Catalyst Addition: To this mixture, add a suitable dehydrating agent and catalyst, such as
 polyphosphoric acid (PPA). The amount of PPA should be sufficient to ensure a stirrable
 paste.
- Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress
 of the reaction using thin-layer chromatography (TLC). The reaction is typically complete
 within 4-12 hours.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Carefully quench the reaction by slowly adding it to a stirred ice-cold solution of sodium bicarbonate to neutralize the acid.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).



- Washing: Combine the organic layers and wash sequentially with water and brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(Piperidin-3-yl)benzo[d]thiazole.
- Characterization: Characterize the final product using spectroscopic methods such as ¹H
 NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram



Click to download full resolution via product page

Caption: A representative workflow for the synthesis of **2-(Piperidin-3-yl)benzo[d]thiazole**.

Biological Activity and Therapeutic Potential

Derivatives of benzothiazole are known to exhibit a wide array of biological activities. The introduction of a piperidine ring can modulate these activities and improve pharmacokinetic properties.

Anti-inflammatory Activity

Several benzothiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are



key to the inflammatory cascade, and their inhibition can alleviate inflammation and pain.

Neuroprotective and Anti-Alzheimer's Activity

Benzothiazole-piperidine hybrids have shown promise as multi-target-directed ligands for the treatment of Alzheimer's disease.[6] Their mechanisms of action include the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[6] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Table 2: Inhibitory Activity of a Representative Benzothiazole-pyrrolidine Derivative (Compound 3s) against Enzymes Relevant to Alzheimer's Disease

Target Enzyme	IC50 (μM)	Reference
Acetylcholinesterase (AChE)	6.7	[6]
Butyrylcholinesterase (BuChE)	2.35	[6]
Monoamine Oxidase B (MAO-B)	1.6	[6]

Note: Data is for a related benzothiazole derivative, not **2-(Piperidin-3-yl)benzo[d]thiazole** itself, but is indicative of the potential activity of this class of compounds.

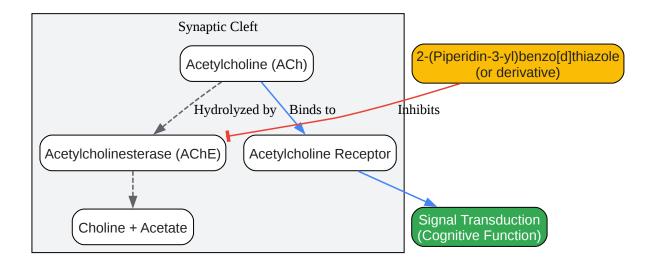
Antimicrobial and Anticancer Potential

The benzothiazole scaffold is also a key component in compounds with demonstrated antimicrobial and anticancer activities.[1][3] The specific mechanisms and potencies can vary significantly with different substitution patterns on both the benzothiazole and piperidine rings.

Signaling Pathway Inhibition

A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes to boost cholinergic neurotransmission. The diagram below illustrates this mechanism.





Click to download full resolution via product page

Caption: Inhibition of Acetylcholinesterase by a benzothiazole derivative.

Conclusion

2-(Piperidin-3-yl)benzo[d]thiazole represents a valuable and versatile scaffold for the development of new therapeutic agents. Its inherent chemical properties, combined with the diverse biological activities of the benzothiazole core and the favorable pharmacokinetic contributions of the piperidine moiety, make it a compound of high interest for medicinal chemists and drug development professionals. Further research into the synthesis of specific derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this promising molecular architecture. The data and protocols presented in this guide provide a solid foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1342488#2-piperidin-3-yl-benzo-d-thiazole-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com